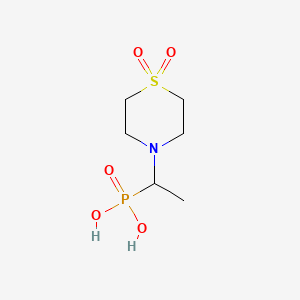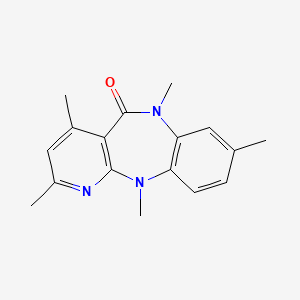
11-Methyl-4-(1-pyrrolidinyl)-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methyl-4-(1-pyrrolidinyl)-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one is a complex organic compound with a unique structure that combines elements of pyrimidine and benzazepine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-4-(1-pyrrolidinyl)-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and benzazepine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Pyrrolidine: Used to introduce the pyrrolidinyl group.
Methylating agents:
Catalysts: Such as palladium or copper catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
11-Methyl-4-(1-pyrrolidinyl)-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The pyrrolidinyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Wissenschaftliche Forschungsanwendungen
11-Methyl-4-(1-pyrrolidinyl)-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a pharmacological agent.
Biological Research: It is used in studies to understand its effects on biological systems and its interaction with various biomolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 11-Methyl-4-(1-pyrrolidinyl)-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10H-Pyrimido(4,5-c)(2)benzazepin-10-one: A structurally related compound without the methyl and pyrrolidinyl groups.
4-(1-Pyrrolidinyl)-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one: Lacks the methyl group.
Uniqueness
11-Methyl-4-(1-pyrrolidinyl)-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one is unique due to the presence of both the methyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and potential therapeutic efficacy compared to its analogs.
Eigenschaften
CAS-Nummer |
64261-48-9 |
|---|---|
Molekularformel |
C17H18N4O |
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
5-methyl-1-pyrrolidin-1-yl-11H-pyrimido[4,5-c][2]benzazepin-6-one |
InChI |
InChI=1S/C17H18N4O/c1-20-15-14(10-12-6-2-3-7-13(12)17(20)22)16(19-11-18-15)21-8-4-5-9-21/h2-3,6-7,11H,4-5,8-10H2,1H3 |
InChI-Schlüssel |
YHHQKZHSIMSQHE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(CC3=CC=CC=C3C1=O)C(=NC=N2)N4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


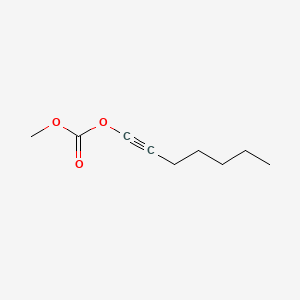
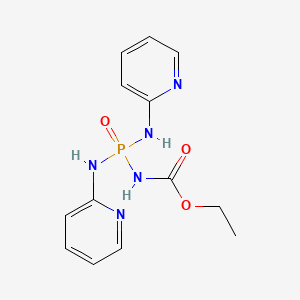

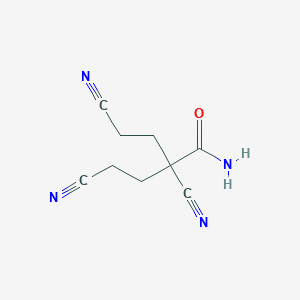
![[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate](/img/structure/B12790145.png)


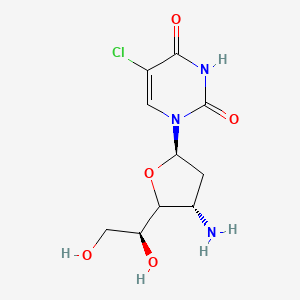
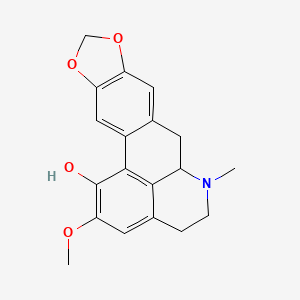
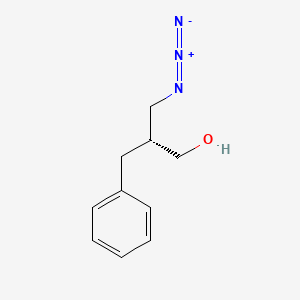
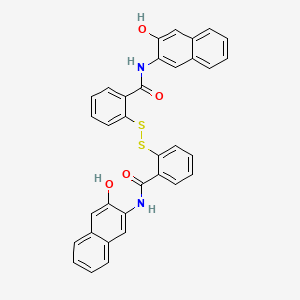
![7-Benzyl-1-[(phenylsulfonyl)oxy]-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B12790198.png)
